p-Phenetidine
Overview
Description
p-Phenetidine, also known as 4-ethoxyaniline, is an organic compound with the molecular formula C8H11NO. It is one of the three isomers of phenetidine and is characterized by an ethoxy group attached to the para position of an aniline ring. This compound is primarily used as an intermediate in the synthesis of pharmaceutical drugs, dyes, and the sweetener dulcin .
Synthetic Routes and Reaction Conditions:
Laboratory Synthesis: this compound can be synthesized through the reduction of 4-nitrophenetole using hydrogen gas in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, with the nitro group being reduced to an amino group.
Industrial Production: Industrially, this compound is produced by the reduction of 4-nitrophenetole using iron powder and hydrochloric acid.
Reaction Conditions:
- The reduction reaction is carried out in an aqueous medium at elevated temperatures.
- The reaction mixture is then neutralized, and the product is extracted using an organic solvent.
Types of Reactions:
Oxidation: this compound undergoes oxidation reactions to form various products, including quinone imines.
Reduction: The compound can be reduced to form 4-ethoxyaniline.
Substitution: this compound can participate in electrophilic aromatic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid are used.
Substitution: Reagents like nitric acid for nitration and sulfuric acid for sulfonation are employed.
Major Products:
- Oxidation of this compound can yield quinone imines.
- Reduction leads to the formation of 4-ethoxyaniline.
- Substitution reactions produce nitro and sulfonic acid derivatives .
Mechanism of Action
Target of Action
p-Phenetidine, also known as 4-Ethoxyaniline, is primarily a metabolite of the pharmaceutical drugs bucetin and phenacetin Considering its role as a metabolite of phenacetin, it may interact with similar targets as phenacetin, such as the sensory tracts of the spinal cord .
Mode of Action
Phenacetin, a drug from which this compound is a metabolite, is known to exert its analgesic effects due to its actions on the sensory tracts of the spinal cord
Biochemical Pathways
This compound is involved in the metabolic pathways of phenacetin and bucetin . In vivo, phenacetin is usually metabolized to paracetamol (acetaminophen), which is the clinically relevant analgesic. A minority of the time, the acetyl group is removed from the amine, producing this compound .
Pharmacokinetics
It is known that this compound has high renal toxicity . This suggests that it is excreted through the kidneys and could potentially accumulate in the body if renal function is impaired, leading to toxicity.
Result of Action
It is known to have high renal toxicity , which suggests that it can cause damage to the kidneys. It is also considered a possible mutagen , indicating that it may cause genetic mutations.
Action Environment
It is known that this compound turns red to brown on exposure to air , suggesting that it may be sensitive to oxidation.
Biochemical Analysis
Biochemical Properties
p-Phenetidine plays a role in biochemical reactions as a metabolite of the pharmaceutical drugs bucetin and phenacetin . It interacts with enzymes such as COX-1 and COX-2, affecting their activities and expression . The nature of these interactions is believed to be responsible for the high renal toxicity of this compound .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It influences cell function by interacting with COX-1 and COX-2 enzymes, impacting cell signaling pathways . It is also believed to affect gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It is involved in the inhibition or activation of enzymes, particularly COX-1 and COX-2 .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change in laboratory settings. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is limited. It is known that this compound has high renal toxicity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Concentrations of 50 mg ethoxyquin/kg and 11 mg ethoxyquin/kg complete feed might be considered as potentially safe for chickens and breeders and for dogs, respectively .
Metabolic Pathways
This compound is involved in metabolic pathways as a metabolite of the pharmaceutical drugs bucetin and phenacetin . It interacts with enzymes such as COX-1 and COX-2
Transport and Distribution
Information on how this compound is transported and distributed within cells and tissues is limited. It is known that this compound is a metabolite of the pharmaceutical drugs bucetin and phenacetin
Subcellular Localization
It is known that this compound is a metabolite of the pharmaceutical drugs bucetin and phenacetin
Scientific Research Applications
p-Phenetidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is a metabolite of pharmaceutical drugs such as bucetin and phenacetin.
Industry: this compound is utilized in the production of dyes and the sweetener dulcin.
Comparison with Similar Compounds
- 4-Aminophenol
- 4-Nitrophenetole
- Phenacetin
- Bucetin
- Ethoxyquin
Properties
IUPAC Name |
4-ethoxyaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-2-10-8-5-3-7(9)4-6-8/h3-6H,2,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMPPGHMHELILKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Record name | P-PHENETIDINE | |
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Record name | p-PHENETIDINE | |
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Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0025864 | |
Record name | 4-Ethoxyaniline | |
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Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
P-phenetidine is a colorless to dark red liquid. (NTP, 1992), Colorless liquid; Turns red to brown on air and light exposure; [Merck Index] Brown liquid with an unpleasant odor; [Alfa Aesar MSDS], COLOURLESS LIQUID. TURNS DARK RED ON EXPOSURE TO AIR AND LIGHT. | |
Record name | P-PHENETIDINE | |
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Record name | p-Phenetidine | |
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Boiling Point |
482 °F at 760 mmHg (NTP, 1992), 253-255 °C | |
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Flash Point |
240 °F (NTP, 1992), 120 °C c.c. | |
Record name | P-PHENETIDINE | |
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Solubility |
5 to 10 mg/mL at 68 °F (NTP, 1992), Solubility in water, g/100ml at 20 °C: 2 (moderate) | |
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Density |
1.0652 at 61 °F (NTP, 1992) - Denser than water; will sink, 1.1 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.0 | |
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Vapor Density |
4.73 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 4.7 | |
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Vapor Pressure |
3.48 mmHg at 77 °F (NTP, 1992), 0.01 [mmHg], Vapor pressure, Pa at 50 °C: 10 | |
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CAS No. |
156-43-4 | |
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Melting Point |
36 to 39 °F (NTP, 1992), 2.4 °C | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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